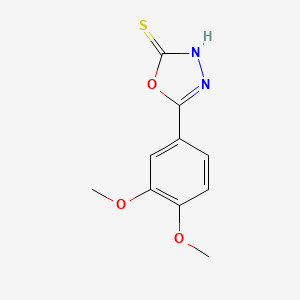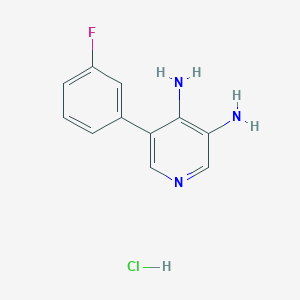
8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, also known as PIM-1 kinase inhibitor, is a small molecule inhibitor that targets PIM-1 kinase, a protein that plays a crucial role in cell proliferation and survival. PIM-1 kinase is overexpressed in many types of cancer, making it a promising target for cancer therapy.
Mécanisme D'action
8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor works by inhibiting the activity of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase, a protein that promotes cell survival and proliferation. 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase is overexpressed in many types of cancer, making it a promising target for cancer therapy. By inhibiting 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase, 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties. Furthermore, 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor has been shown to sensitize cancer cells to other anti-cancer agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor is its specificity towards 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase, making it a valuable tool for studying the role of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase in cancer. However, one of the limitations of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor is its low solubility, which can make it challenging to use in certain experiments. Additionally, 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor has not been extensively tested in non-cancer cells, making it unclear whether it has any off-target effects.
Orientations Futures
There are several future directions for the study of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to test 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor in combination with other anti-cancer agents to determine the most effective combination therapy. Additionally, future studies could investigate the potential of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor as an anti-metastatic agent and its effects on non-cancer cells. Overall, 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor shows promising potential as a therapeutic agent for cancer, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor involves several steps, including the preparation of 3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, the coupling of 3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione with imidazole-1-propylamine, and the final deprotection step. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further studies.
Applications De Recherche Scientifique
8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor has also been tested in animal models, where it demonstrated significant anti-tumor activity. Furthermore, 8-(3-Imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione kinase inhibitor has been tested in combination with other anti-cancer agents, showing synergistic effects.
Propriétés
IUPAC Name |
8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-11(2)9-23-12-13(21(3)16(25)20-14(12)24)19-15(23)18-5-4-7-22-8-6-17-10-22/h6,8,10H,1,4-5,7,9H2,2-3H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOPOJIKSYTPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)
![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)
![1-((1R,5S)-8-(2-(naphthalen-1-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2597499.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)


![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2597506.png)

![N-(4-methylcyclohexyl)-3-{3-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2597509.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)
